molecular formula C12H9F3N2 B1440377 2-Amino-3-phenyl-5-(trifluoromethyl)pyridine CAS No. 1214360-66-3

2-Amino-3-phenyl-5-(trifluoromethyl)pyridine

Cat. No.: B1440377
CAS No.: 1214360-66-3
M. Wt: 238.21 g/mol
InChI Key: OSNKPPBMWUYIRB-UHFFFAOYSA-N
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Description

2-Amino-3-phenyl-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of an amino group at the 2-position, a phenyl group at the 3-position, and a trifluoromethyl group at the 5-position of the pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound .

Preparation Methods

The synthesis of 2-Amino-3-phenyl-5-(trifluoromethyl)pyridine can be achieved through several methods:

Chemical Reactions Analysis

2-Amino-3-phenyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions:

Mechanism of Action

The mechanism of action of 2-Amino-3-phenyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets:

Properties

IUPAC Name

3-phenyl-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2/c13-12(14,15)9-6-10(11(16)17-7-9)8-4-2-1-3-5-8/h1-7H,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNKPPBMWUYIRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CC(=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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